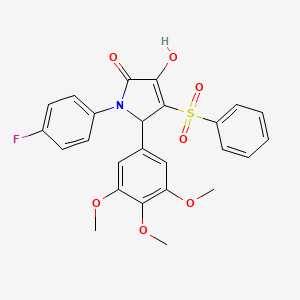
methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a pyrrole ring and a dioxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be synthesized via the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
-
Paal-Knorr Synthesis
Reactants: 1,4-dicarbonyl compound, acid catalyst (e.g., hydrochloric acid).
Conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
-
Esterification
Reactants: Pyrrole derivative, methyl acetoacetate.
Conditions: Acidic or basic conditions to facilitate ester formation.
-
Final Coupling
Reactants: Intermediate pyrrole ester, methyl acetoacetate.
Conditions: Catalytic amounts of a base (e.g., sodium ethoxide) in an organic solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the pyrrole ring or the ester moiety.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions in an inert solvent (e.g., tetrahydrofuran).
Products: Reduced forms of the ester or ketone groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic or acidic conditions depending on the nucleophile.
Products: Substituted derivatives at the pyrrole ring or ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in ethanol under reflux.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound can be used in the development of bioactive molecules
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects could lead to new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions or hydrogen bonding, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-4-(1H-pyrrol-2-yl)-2,4-dioxobutanoate: Lacks the additional methyl group on the pyrrole ring.
Ethyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-ethyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
Methyl 3-methyl-4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both the pyrrole ring and the dioxobutanoate moiety provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 3-methyl-4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H13NO4/c1-7(10(14)11(15)16-3)9(13)8-5-4-6-12(8)2/h4-7H,1-3H3 |
Clé InChI |
ARRNKXRJGPCRFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CN1C)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}cycloheptylamine](/img/structure/B12130671.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12130684.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12130708.png)

![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130723.png)
![(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130728.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130744.png)
![methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12130747.png)
![3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12130752.png)
